

Application Notes and Protocols for the Analysis of Esomeprazole Strontium Impurities

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. Esomeprazole is available in different salt forms, including magnesium, sodium, and strontium. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.^[1] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).^[1] This document provides detailed analytical techniques, application notes, and protocols for the identification and quantification of impurities in **esomeprazole strontium**.

Common Impurities of Esomeprazole

Several impurities have been identified for esomeprazole, many of which are also relevant to its strontium salt. These impurities can be process-related or arise from degradation. Common impurities include Omeprazole N-oxide, Omeprazole sulfone (also known as Esomeprazole Impurity D or Omeprazole Related Compound A), and Omeprazole sulphide (Esomeprazole Impurity C).^{[2][3][4]} The United States Pharmacopeia (USP) monograph for **Esomeprazole Strontium** specifically lists Omeprazole sulfone as a potential impurity.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and robust analytical technique for the separation and quantification of **esomeprazole strontium** and its impurities.^{[5][6][7]} For the identification of unknown impurities and for confirmation of known impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.^{[8][9]}

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.^[10] The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.^{[5][11]}

Table 1: HPLC Method Parameters for Analysis of **Esomeprazole Strontium** Impurities

Parameter	Condition 1	Condition 2
Column	C18, 150 mm x 4.6 mm, 5 µm	C8, 100 mm x 4.6 mm, 3.5 µm
Mobile Phase A	0.02 M Phosphate Buffer (pH 7.6)	0.1% v/v Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	Time (min)	%B
0	20	
25	70	
30	20	
35	20	
Flow Rate	1.0 mL/min	1.2 mL/min
Column Temperature	30 °C	35 °C
Detection Wavelength	280 nm and 302 nm	280 nm
Injection Volume	10 µL	5 µL
Diluent	Mobile Phase A:Mobile Phase B (80:20)	Water:Acetonitrile (50:50)

Note: These are example conditions and may require optimization based on the specific instrument and column used.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the structural elucidation of unknown impurities and for providing mass confirmation of known impurities. The soft ionization techniques like Electrospray Ionization (ESI) are typically used.

Table 2: LC-MS Method Parameters for Identification of **Esomeprazole Strontium** Impurities

Parameter	Condition
LC System	UPLC/HPLC system
Column	C18, 50 mm x 2.1 mm, 1.7 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized for separation of impurities
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Mass Spectrometer	Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode	ESI Positive
Scan Range	m/z 100-1000

Experimental Protocols

Protocol 1: HPLC Analysis of Esomeprazole Strontium and its Impurities

Objective: To quantify known and unknown impurities in a sample of **esomeprazole strontium**.

Materials:

- **Esomeprazole Strontium** sample
- Reference standards for known impurities (e.g., Omeprazole sulfone)
- HPLC grade acetonitrile, water, and other required reagents
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phases as described in Table 1. Filter and degas the mobile phases before use.
- Preparation of Standard Solutions:
 - Accurately weigh and dissolve a known amount of **esomeprazole strontium** reference standard in the diluent to obtain a final concentration of about 0.5 mg/mL.
 - Accurately weigh and dissolve known amounts of impurity reference standards in the diluent to prepare a stock solution. Further dilute to obtain a final concentration at the specification level (e.g., 0.15%).
- Preparation of Sample Solution:
 - Accurately weigh and dissolve the **esomeprazole strontium** sample in the diluent to obtain a final concentration of about 0.5 mg/mL.
- Chromatographic Analysis:
 - Set up the HPLC system with the parameters from Table 1.
 - Inject the diluent (blank), followed by the standard solution and the sample solution.
 - Record the chromatograms and integrate the peaks.
- Calculation:
 - Calculate the percentage of each impurity in the sample using the following formula:
 - For unknown impurities, use the peak area of **esomeprazole strontium** and a response factor of 1.0 for estimation.

Protocol 2: Forced Degradation Studies of Esomeprazole Strontium

Objective: To identify potential degradation products of **esomeprazole strontium** under various stress conditions. Esomeprazole is known to be labile in acidic conditions and susceptible to oxidation.[8][12]

Materials:

- **Esomeprazole Strontium** sample
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with UV or PDA detector
- Photostability chamber
- Oven

Procedure:

- Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep at room temperature for a specified time (e.g., 2 hours). Neutralize the solution before injection.
- Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.
- Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
- Thermal Degradation: Keep the solid sample in an oven at a specified temperature (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample in diluent before injection.
- Photolytic Degradation: Expose the solid sample to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber. Dissolve the sample in diluent before injection.
- Analysis: Analyze the stressed samples using the validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.

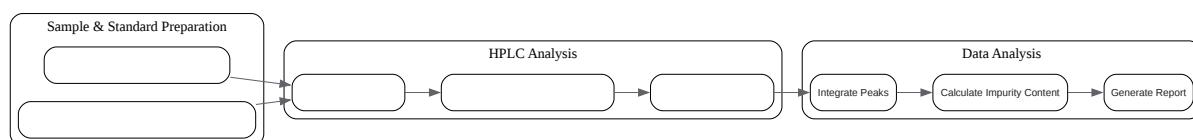
Data Presentation

Table 3: Typical Retention Times and Relative Retention Times of Esomeprazole and its Impurities

Compound	Retention Time (min) (Condition 1)	Relative Retention Time (RRT) (vs. Esomeprazole)
Omeprazole Sulfide (Impurity C)	~8.5	~0.70
Omeprazole N-oxide	~10.2	~0.85
Esomeprazole	~12.0	1.00
Omeprazole Sulfone (Impurity D)	~14.5	~1.21

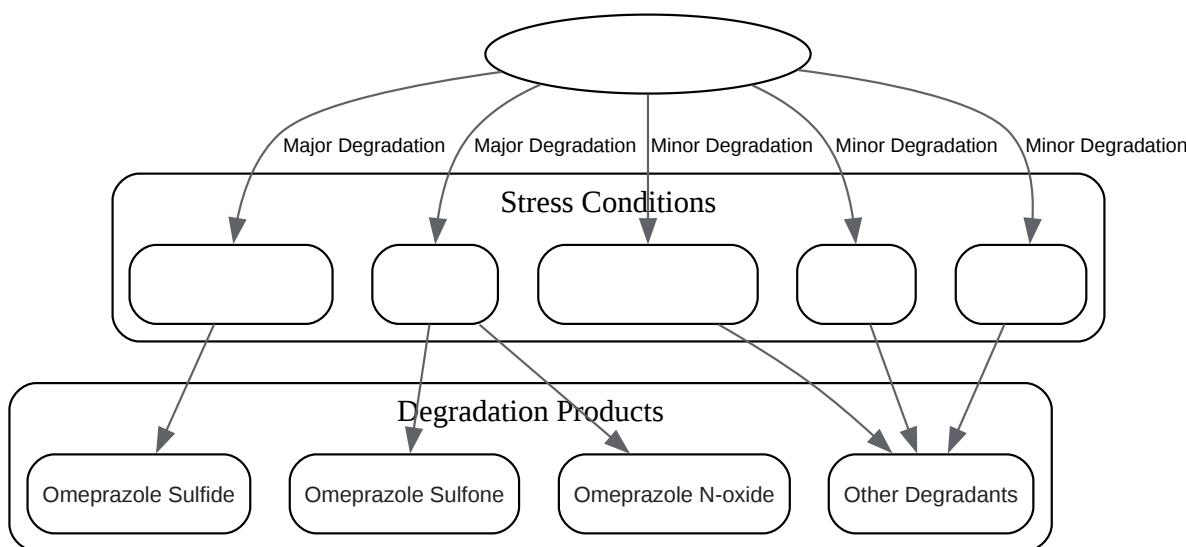
Note: Retention times are approximate and may vary depending on the chromatographic system.

Visualizations



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Caption: Experimental workflow for HPLC analysis of **esomeprazole strontium** impurities.



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Caption: Simplified degradation pathways of **esomeprazole strontium**.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of Esomeprazole Strontium Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257675#analytical-techniques-for-identifying-esomeprazole-strontium-impurities>]

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